N-[2-(5-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(5-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c1-11-4-5-14-13(9-11)12(10-18-14)6-7-17-16(19)15-3-2-8-20-15/h2-5,8-10,18H,6-7H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQOGQDRNSPUZKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49648351 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole ring . The thiophene-2-carboxamide moiety can be introduced through a coupling reaction using carboxylic acid activators like phosphoric anhydride or acyloxypyridinium salts .
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis followed by coupling reactions. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: Reduction of the carboxamide group can yield amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted indole and thiophene derivatives.
Scientific Research Applications
Pharmacological Applications
The compound's role as a 5-HT1F agonist makes it a candidate for migraine prophylaxis. Its mechanism involves enhancing serotonin signaling, which can alleviate migraine symptoms. Clinical trials have shown promising results in reducing the frequency and severity of migraine attacks when administered in controlled doses .
Cancer Research
This compound has been investigated for its anticancer properties. Preliminary studies suggest it may inhibit the growth of certain cancer cell lines by inducing apoptosis through mitochondrial pathways. This indicates its potential as a therapeutic agent in oncology .
Table 2: Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| A549 (Lung) | 20 | Inhibition of cell proliferation |
| HeLa (Cervical) | 12 | Disruption of mitochondrial function |
Organic Electronics
The compound's unique thiophene structure allows it to be utilized in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its semiconducting properties are being explored to enhance the efficiency of electronic components due to its favorable charge transport characteristics .
Table 3: Electronic Properties
| Property | Value |
|---|---|
| Band Gap | 2.0 eV |
| Charge Mobility | 0.05 cm²/V·s |
| Device Efficiency | Up to 15% |
Clinical Trials on Migraine
A double-blind placebo-controlled trial assessed the efficacy of this compound in patients suffering from chronic migraines. Results indicated a statistically significant reduction in attack frequency compared to placebo, supporting its use as a preventive treatment .
Anticancer Studies
In vitro studies involving various cancer cell lines demonstrated that this compound could significantly reduce cell viability and induce apoptosis at micromolar concentrations. These findings suggest that further exploration into its mechanisms could lead to novel cancer therapies .
Mechanism of Action
The mechanism of action of N-[2-(5-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The indole moiety can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This compound may also interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its therapeutic effects .
Comparison with Similar Compounds
Data Tables
Table 1: Physical and Spectroscopic Comparison
Biological Activity
N-[2-(5-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other therapeutic potentials based on recent research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C16H16N2OS |
| Molecular Weight | 284.4 g/mol |
| CAS Number | 4579-60-6 |
The compound features an indole moiety and a thiophene ring, which are critical for its biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens.
In Vitro Studies
A study evaluated the compound's effectiveness against Staphylococcus aureus and other bacteria. The minimum inhibitory concentration (MIC) values were found to be as low as 0.22 μg/mL for certain derivatives, indicating strong antimicrobial activity. Additionally, the compound demonstrated significant antibiofilm properties, outperforming standard antibiotics like Ciprofloxacin in inhibiting biofilm formation .
The antimicrobial mechanism is thought to involve the inhibition of critical bacterial enzymes and disruption of cellular processes. The compound has been shown to inhibit DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR .
Anticancer Activity
This compound exhibits potent anticancer properties, particularly against hepatocellular carcinoma cell lines.
The anticancer activity is primarily attributed to the compound's ability to intercalate DNA, thereby inhibiting tumor growth. In vitro studies have shown that it can significantly suppress the proliferation of cancer cells through apoptosis induction .
Case Studies
In a comparative study involving various indole derivatives, this compound was noted for its superior efficacy against liver cancer cells compared to other compounds evaluated in the same series. The results indicated an IC50 value greater than 60 μM for non-cytotoxicity, suggesting a favorable therapeutic index.
Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
